molecular formula C20H14ClF3N2O2 B2742652 N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-72-6

N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2742652
CAS No.: 338754-72-6
M. Wt: 406.79
InChI Key: POZISWNWDDRQAV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 1,2-dihydropyridinone core. Its molecular formula is C₂₀H₁₃ClF₃N₂O₂, with a molecular weight of 408.78 g/mol. Structurally, it features:

  • A 3-(trifluoromethyl)benzyl group at the 1-position of the pyridine ring.
  • A 2-oxo group contributing to the dihydropyridinone scaffold.
  • A 4-chlorophenyl moiety attached via a carboxamide linkage at the 3-position.

The trifluoromethyl (CF₃) and chloro (Cl) substituents are electron-withdrawing groups, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-6-8-16(9-7-15)25-18(27)17-5-2-10-26(19(17)28)12-13-3-1-4-14(11-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZISWNWDDRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide, also known by its CAS number 339109-58-9, is a synthetic compound with potential biological activities. This article aims to consolidate existing research findings on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20_{20}H12_{12}ClF3_3N2_2O. Its structure features a chlorophenyl group and a trifluoromethylbenzyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antibacterial Activity : Many derivatives of pyridinecarboxamides show significant antibacterial effects against various strains.
  • Anticancer Potential : Some studies suggest that related compounds may inhibit cancer cell proliferation.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes such as acetylcholinesterase and urease.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Receptors : Compounds in this class may act as agonists or antagonists at various receptor sites.
  • Enzyme Inhibition : The inhibition of enzymes such as acetylcholinesterase can lead to increased levels of neurotransmitters, enhancing synaptic transmission.
  • DNA Interaction : Some studies suggest that related compounds can intercalate into DNA or affect DNA repair mechanisms.

Antibacterial Activity

A study evaluated the antibacterial properties of synthesized pyridine derivatives, finding that several exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's structural components may enhance its binding affinity to bacterial targets, leading to effective inhibition of growth .

Enzyme Inhibition

Inhibition studies have shown that pyridine derivatives can effectively inhibit acetylcholinesterase and urease. For example, synthesized compounds bearing piperidine moieties displayed strong inhibitory activity against these enzymes . The presence of the chlorophenyl and trifluoromethyl groups may enhance enzyme binding.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Case Study 1 : A series of pyridine derivatives were tested for their antibacterial effects. The results showed that modifications on the aromatic rings significantly influenced their efficacy against gram-positive and gram-negative bacteria.
  • Case Study 2 : Research focusing on enzyme inhibitors revealed that certain structural modifications led to increased potency against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeActivity Level
Compound AAntibacterialSalmonella typhiModerate
Compound BAnticancerCCK1 ReceptorSignificant
Compound CEnzyme InhibitionAcetylcholinesteraseStrong
Compound DAntibacterialBacillus subtilisStrong

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • The 4-chlorophenyl group in the target compound contrasts with the 2,4-dimethoxyphenyl group in ’s analog.
  • Positional isomerism in the benzyl group (3-CF₃ vs. 4-CF₃ in ’s compound) alters molecular geometry. The 3-CF₃ group in the target compound may create steric hindrance, affecting binding to enzymatic pockets .

Role of Trifluoromethyl (CF₃) Groups

  • CF₃ is a lipophilic moiety that enhances membrane permeability and resistance to oxidative metabolism. Both the target compound and AZD9668 utilize CF₃ for these properties, though AZD9668’s additional methanesulfonyl and methyl-pyrazole groups likely contribute to higher selectivity for HNE .

Industrial and Therapeutic Relevance

  • The industrial-grade analogs in (e.g., N-(4-chlorobenzyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide) are produced in bulk (25 kg/drum), suggesting scalable synthesis routes for pyridinecarboxamide derivatives .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Synthesis optimization requires careful selection of catalysts (e.g., Lewis acids/bases) and precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) often enhance reaction rates but must avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Lewis acids like ZnCl₂ or bases like triethylamine can stabilize reactive intermediates during cyclization .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl and trifluoromethylbenzyl groups) via chemical shifts and coupling patterns .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., average mass ~398.8 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves dihydropyridine ring conformation and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?

Contradictions may arise from assay conditions or compound stability. Methodological solutions include:

  • Standardized protocols : Use consistent buffer pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Stability testing : Monitor compound degradation via HPLC under assay conditions (e.g., 37°C in PBS) .
  • Orthogonal assays : Validate activity using complementary methods (e.g., fluorescence polarization and surface plasmon resonance) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes or receptors?

Integrate molecular docking and dynamics simulations:

  • Docking : Use software like AutoDock Vina to screen binding poses against target active sites (e.g., kinase domains) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

Q. What methodological approaches establish structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve systematic structural modifications:

  • Substituent variation : Replace the 4-chlorophenyl group with bromo or nitro groups to assess electronic effects on bioactivity .
  • Scaffold hopping : Compare dihydropyridine derivatives with quinoline or naphthyridine cores to evaluate ring flexibility .
  • Pharmacophore mapping : Identify critical motifs (e.g., carbonyl group, trifluoromethylbenzyl) using 3D-QSAR models .

Methodological Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Prioritize target-specific assays:

  • Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors .
  • Protease activity : Monitor fluorescence resonance energy transfer (FRET) with quenched substrates .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .

Q. How can researchers design analogs with enhanced metabolic stability while retaining activity?

Apply medicinal chemistry principles:

  • Bioisosteric replacement : Substitute labile ester groups with amides or heterocycles .
  • Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions (e.g., benzylic sites) .
  • Prodrug strategies : Mask polar groups (e.g., carboxylic acids) with ester prodrugs for improved bioavailability .

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